molecular formula C8H11NO3 B573184 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione CAS No. 178757-90-9

3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione

Cat. No.: B573184
CAS No.: 178757-90-9
M. Wt: 169.18
InChI Key: CRGFVXUPQCPCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is a heterocyclic compound that features a fused pyrrole and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(1H-pyrrol-1-yl)ethan-1-ol with an aldehyde or ketone in the presence of a catalyst such as p-toluenesulfonic acid (pTSA). This reaction proceeds through the formation of carbon-carbon and carbon-oxygen bonds, leading to the desired oxazine ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione serves as a building block for the synthesis of more complex molecules. Its unique ring structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antioxidant and antitumor activities, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In antitumor applications, it may interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is unique due to its specific substitution pattern and the resulting chemical properties. The presence of the methyl group at the 3-position can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-methyl-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-7(10)9-4-2-3-6(9)8(11)12-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGFVXUPQCPCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.